

Probing Kinase Activity with CCT239065: A Technical Guide to In Vitro Kinase Assays

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This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of **CCT239065**, a potent and selective chemical probe. **CCT239065** is recognized as an inhibitor of both the PIM kinase family and the V600E mutant of the BRAF kinase.[1][2][3] This document details the experimental protocols for in vitro kinase assays and cellular assays to determine the potency and selectivity of **CCT239065**, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.

Introduction to CCT239065 and its Targets

CCT239065 is a small molecule inhibitor that has been identified as a valuable tool for studying cellular signaling pathways regulated by PIM and BRAF V600E kinases.

PIM Kinases: The PIM kinase family consists of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are downstream effectors in various signaling pathways controlling cell survival, proliferation, and metabolism.[1] These kinases are constitutively active, and their activity is primarily regulated at the level of protein expression and stability.[1] Overexpression of PIM kinases is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1]

BRAF V600E: The V600E mutation in the BRAF kinase leads to constitutive activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling



pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] The BRAF V600E mutation is a known driver in a significant proportion of melanomas and other cancers.[3] **CCT239065** selectively binds to the inactive (DFG-out) conformation of the V600E mutant BRAF kinase, preventing its activation.[3]

Quantitative Data Summary

The inhibitory activity of **CCT239065** is quantified by its IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are determined through in vitro kinase assays and cell-based proliferation assays, respectively.

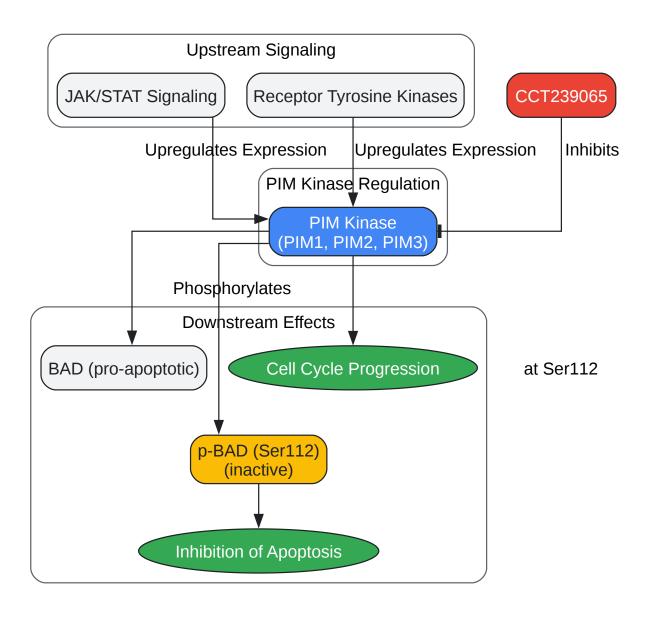
Assay	Enzyme / Cell Line	Result (IC50 / GI50)
In Vitro Kinase Assay	Recombinant V600E-BRAF	~10 nM
In Vitro Kinase Assay	Recombinant wild-type BRAF	>1000 nM
Cell Proliferation Assay	A375 (V600E-BRAF)	~50 nM
Cell Proliferation Assay	SK-MEL-2 (wild-type BRAF)	Not specified

Table 1: Summary of typical quantitative data for CCT239065.[2]

Signaling Pathways and Inhibition PIM Kinase Signaling Pathway

PIM kinases are downstream of several oncogenic signaling pathways, such as JAK/STAT.[1] Once expressed, they phosphorylate a variety of downstream substrates, including the proappototic protein BAD at serine 112 (Ser112), which promotes cell cycle progression and inhibits apoptosis.[1] **CCT239065**'s inhibition of PIM kinases leads to a decrease in the phosphorylation of these downstream substrates.[1]





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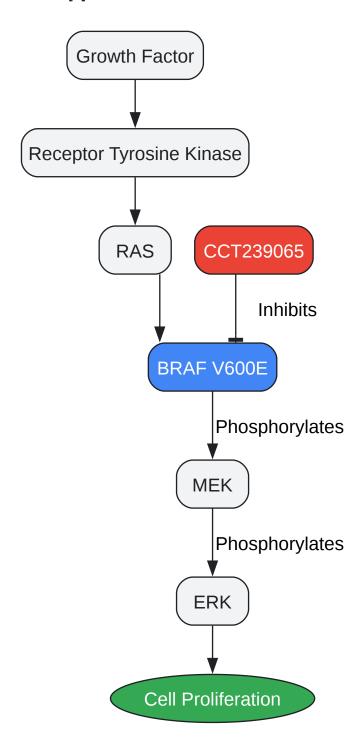
Caption: PIM Kinase Signaling Pathway and CCT239065 Inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS and subsequently RAF kinases. In cancers with the BRAF V600E mutation, BRAF is constitutively active, leading to constant activation of MEK and ERK,



which drives cell proliferation.[3] **CCT239065** inhibits this pathway by binding to the ATP-binding pocket of V600E-BRAF.[2]



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Caption: MAPK/ERK Signaling Pathway and CCT239065 Inhibition.



Experimental ProtocolsIn Vitro BRAF V600E Kinase Assay

This assay directly measures the inhibitory effect of **CCT239065** on the enzymatic activity of recombinant V600E-BRAF.[2]

Materials:

- Recombinant V600E-BRAF enzyme
- MEK1 substrate
- CCT239065
- · Kinase assay buffer
- ATP
- EDTA
- 96-well plates
- Plate reader
- Antibody specific for phospho-MEK1

Methodology:

- Prepare serial dilutions of CCT239065 in kinase assay buffer.
- Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.
- Add the diluted CCT239065 or a vehicle control (e.g., DMSO) to the respective wells.
- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).



- Stop the reaction by adding a solution containing EDTA.
- Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.
- Quantify the signal using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[2]



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Caption: Workflow for an in vitro V600E-BRAF kinase assay.[2]

Cellular Assay for PIM Kinase Activity

This assay indirectly measures the inhibition of PIM kinases by **CCT239065** by quantifying the phosphorylation of a direct downstream substrate, BAD, at Ser112.[1]

Principle: Inhibition of PIM kinases by **CCT239065** results in a dose-dependent decrease in the phosphorylation of BAD at Ser112. This can be detected by methods such as Western blotting or ELISA using a phospho-specific antibody.[1]

Methodology (Western Blotting):

- Culture cells and treat with various concentrations of CCT239065 or a vehicle control for a specified time.
- Lyse the cells to extract total protein.
- Determine protein concentration to ensure equal loading.
- Separate proteins by size using SDS-PAGE.



- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and detect the signal.
- Normalize the phospho-BAD signal to total BAD or a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm the direct binding of **CCT239065** to PIM kinases in a cellular environment.[1]

Principle: The binding of **CCT239065** to a PIM kinase stabilizes the protein, increasing its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble PIM kinase that remains.[1]

Methodology:

- Treat cells with CCT239065 or a vehicle control.
- Harvest and resuspend the cells.
- Heat the cell suspension to a range of temperatures.
- Cool the samples to room temperature.
- Lyse the cells (e.g., by freeze-thaw cycles).
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant containing soluble proteins.

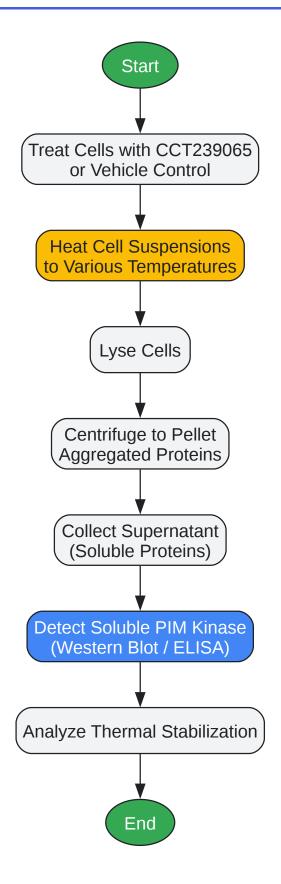
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- Analyze the amount of soluble PIM1, PIM2, or PIM3 in each sample by Western blotting or ELISA.
- A higher amount of soluble PIM kinase at elevated temperatures in the **CCT239065**-treated samples indicates thermal stabilization upon binding.[1]





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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.[1]



Conclusion

The in vitro and cellular assays described in this guide are essential for characterizing the inhibitory activity of **CCT239065** against its target kinases, PIM and BRAF V600E. By employing these methodologies, researchers can obtain robust and reproducible data on the potency, selectivity, and mechanism of action of this chemical probe, facilitating its use in cancer research and drug development.

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